Cas no 1404190-45-9 ((4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide)

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide structure
1404190-45-9 structure
Product Name:(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Numero CAS:1404190-45-9
MF:C27H32F6N2O2
MW:530.545608520508
CID:5667201
PubChem ID:156613851
Update Time:2023-09-12

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • (5.ALPHA.,17.BETA.)-N-(2,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXO-4-AZAANDROST-17-CARBOXAMIDE
    • 1H-Indeno(5,4-F)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
    • UNII-TU9RDA2UZ5
    • (5alpha,17beta)-N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-azaandrost-17-carboxamide
    • 1404190-45-9
    • N-(2,5-Bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide , (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
    • (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(2,5-Bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide
    • TU9RDA2UZ5
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide, N-[2,5-bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
    • (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
    • Inchi: 1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21-,24-,25+/m0/s1
    • Chiave InChI: AIUHDIPAGREENV-LKOHVCGWSA-N
    • Sorrisi: FC(C1C=CC(C(F)(F)F)=CC=1NC([C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CCC(N[C@H]3CC[C@@H]21)=O)=O)(F)F

Proprietà calcolate

  • Massa esatta: 530.23679724g/mol
  • Massa monoisotopica: 530.23679724g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 2
  • Complessità: 922
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.4
  • Superficie polare topologica: 58.2Ų

Proprietà sperimentali

  • Densità: 1.286±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 613.8±55.0 °C(Predicted)
  • pka: 13.33±0.70(Predicted)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.